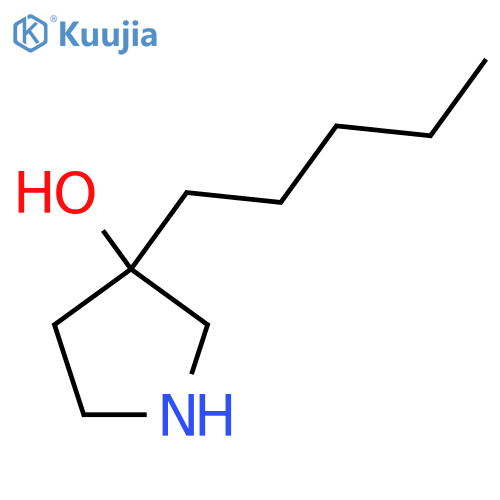Cas no 1488711-33-6 (3-pentylpyrrolidin-3-ol)

3-pentylpyrrolidin-3-ol structure
商品名:3-pentylpyrrolidin-3-ol
3-pentylpyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-pentylpyrrolidin-3-ol
- SCHEMBL3262549
- EN300-1854114
- AKOS014479033
- 1488711-33-6
-
- インチ: 1S/C9H19NO/c1-2-3-4-5-9(11)6-7-10-8-9/h10-11H,2-8H2,1H3
- InChIKey: QGWJPAGSRLTVEO-UHFFFAOYSA-N
- ほほえんだ: OC1(CNCC1)CCCCC
計算された属性
- せいみつぶんしりょう: 157.146664230g/mol
- どういたいしつりょう: 157.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 32.3Ų
3-pentylpyrrolidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1854114-1.0g |
3-pentylpyrrolidin-3-ol |
1488711-33-6 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1854114-0.05g |
3-pentylpyrrolidin-3-ol |
1488711-33-6 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1854114-10.0g |
3-pentylpyrrolidin-3-ol |
1488711-33-6 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1854114-5g |
3-pentylpyrrolidin-3-ol |
1488711-33-6 | 5g |
$2235.0 | 2023-09-18 | ||
| Enamine | EN300-1854114-0.25g |
3-pentylpyrrolidin-3-ol |
1488711-33-6 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1854114-1g |
3-pentylpyrrolidin-3-ol |
1488711-33-6 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1854114-0.5g |
3-pentylpyrrolidin-3-ol |
1488711-33-6 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1854114-2.5g |
3-pentylpyrrolidin-3-ol |
1488711-33-6 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1854114-0.1g |
3-pentylpyrrolidin-3-ol |
1488711-33-6 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1854114-5.0g |
3-pentylpyrrolidin-3-ol |
1488711-33-6 | 5g |
$2858.0 | 2023-06-02 |
3-pentylpyrrolidin-3-ol 関連文献
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
1488711-33-6 (3-pentylpyrrolidin-3-ol) 関連製品
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
